molecular formula C16H30N2O5 B1404296 (S)-di-tert-Butyl 2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate CAS No. 660862-48-6

(S)-di-tert-Butyl 2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate

Cat. No. B1404296
M. Wt: 330.42 g/mol
InChI Key: VUZKEHBQEOADAS-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-di-tert-Butyl 2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Piperazine Derivatives in Drug Development

Piperazine derivatives have been extensively explored for their therapeutic potential, particularly in the development of drugs for depression, psychosis, anxiety, and other central nervous system (CNS) disorders. For example, arylpiperazine derivatives like buspirone, nefazodone, and trazodone have reached clinical application stages, primarily for treating depression and anxiety. These compounds undergo extensive metabolism, including CYP3A4-dependent N-dealkylation to 1-aryl-piperazines, which are known for their variety of serotonin receptor-related effects in humans and animals. Such metabolites distribute extensively in tissues, including the brain, which is the target site for most arylpiperazine derivatives, and are primarily biotransformed by CYP2D6-dependent oxidation to hydroxylates, which are then excreted as conjugates (Caccia, 2007).

Environmental and Chemical Applications

Beyond pharmacological uses, piperazine derivatives and related compounds have found applications in environmental science and chemical synthesis. For instance, synthetic phenolic antioxidants, including those with structures similar to or derived from piperazine-based compounds, are used in various industrial and commercial products to prevent oxidative reactions and extend product shelf life. Such compounds, including 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have been detected in various environmental matrices and in humans, indicating their widespread use and potential for human exposure. The toxicological profiles of these compounds and their transformation products suggest some may have hepatic toxicity, endocrine-disrupting effects, or even carcinogenic potential (Liu & Mabury, 2020).

Antimicrobial and Antituberculosis Activity

Piperazine derivatives have also been highlighted for their antimicrobial and antituberculosis activities. Compounds with piperazine as a core building block have shown potential against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This underscores the importance of piperazine in the design and development of new antimycobacterial agents (Girase et al., 2020).

properties

IUPAC Name

ditert-butyl (2S)-2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O5/c1-15(2,3)22-13(20)17-8-9-18(12(11-17)7-10-19)14(21)23-16(4,5)6/h12,19H,7-11H2,1-6H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUZKEHBQEOADAS-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(C1)CCO)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN([C@H](C1)CCO)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80740013
Record name Di-tert-butyl (2S)-2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80740013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-di-tert-Butyl 2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate

CAS RN

660862-48-6
Record name Di-tert-butyl (2S)-2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80740013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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